Home > Products > Screening Compounds P5064 > (-)-N6-Phenylisopropyl adenosine
(-)-N6-Phenylisopropyl adenosine -

(-)-N6-Phenylisopropyl adenosine

Catalog Number: EVT-15274496
CAS Number:
Molecular Formula: C19H23N5O4
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-N6-Phenylisopropyl adenosine, also known as N6-(2-phenylisopropyl)adenosine, is a potent agonist of adenosine receptors, particularly the A1 subtype. This compound has garnered attention due to its significant pharmacological effects, including its ability to modulate various physiological processes such as neuronal signaling, inflammation, and metabolic regulation. Its structural characteristics and biological activities make it a valuable subject of study in medicinal chemistry and pharmacology.

Source and Classification

(-)-N6-Phenylisopropyl adenosine is classified as a nucleoside analog derived from adenosine. It is synthesized from the alkylation of 2-oxypurine nucleosides, which allows for the introduction of the phenylisopropyl group at the N6 position of the adenine moiety. This modification enhances its selectivity and affinity for adenosine receptors compared to other derivatives .

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-N6-Phenylisopropyl adenosine typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2-oxypurine nucleosides as the base structure.
  2. Alkylation Reaction: The introduction of the phenylisopropyl group is achieved through alkylation using arylalkyl or alkyl iodides. This step is crucial as it determines the compound's selectivity for adenosine receptors.
  3. Purification: Following synthesis, the product undergoes purification processes such as chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure and Data

The molecular formula of (-)-N6-Phenylisopropyl adenosine is C19H23N5O4. Its structural features include:

  • Adenine Base: The core structure consists of an adenine ring.
  • Phenylisopropyl Group: This bulky substituent at the N6 position enhances receptor binding affinity.

The compound's three-dimensional conformation plays a critical role in its interaction with adenosine receptors. The stereochemistry at various chiral centers contributes to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

(-)-N6-Phenylisopropyl adenosine participates in various chemical reactions primarily related to its interactions with biological targets:

  1. Receptor Binding: It acts as an agonist at adenosine A1 receptors, leading to downstream signaling pathways that affect cellular functions.
  2. Metabolic Degradation: The compound can be metabolized by ecto-nucleotide triphosphate diphosphohydrolase and other enzymes involved in purine metabolism, influencing its pharmacokinetics .
Mechanism of Action

Process and Data

The mechanism of action of (-)-N6-Phenylisopropyl adenosine primarily involves:

  • Adenosine Receptor Activation: Upon binding to the A1 receptor, it triggers a cascade of intracellular events that modulate neurotransmitter release, inhibit adenylate cyclase activity, and promote various physiological responses such as vasodilation and anti-inflammatory effects.
  • Neuroprotective Effects: Its agonistic activity contributes to neuroprotection in models of ischemia and neurodegeneration by reducing excitotoxicity .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Slightly soluble in water (0.3 mg/mL) and more soluble in 45% (w/v) aqueous 2-hydroxypropyl-beta-cyclodextrin (1.6 mg/mL).
  • Storage Conditions: Recommended storage at 2-8°C to maintain stability.

Chemical Properties

  • Molecular Weight: Approximately 385.42 g/mol.
  • Stability: The compound is stable under proper storage conditions but may degrade under extreme pH or temperature variations .
Applications

Scientific Uses

(-)-N6-Phenylisopropyl adenosine has several scientific applications:

  1. Pharmacological Research: Used extensively in studies exploring adenosine receptor signaling pathways and their implications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
  2. Neuroscience: Investigated for its role in modulating synaptic plasticity and seizure activity in experimental models of epilepsy.
  3. Therapeutic Potential: Explored for potential therapeutic uses in conditions characterized by excessive inflammation or neuronal excitability due to its anti-inflammatory and neuroprotective properties .
Mechanistic Insights into Adenosine Receptor Interactions [6] [9]

Stereoselective Binding Affinity to A1 vs. A2A Adenosine Receptor Subtypes

(-)-N6-(2-Phenylisopropyl)adenosine [(-)-R-PIA] exhibits profound stereoselectivity in its binding to adenosine receptor subtypes, serving as a defining characteristic of its pharmacological profile. This chiral compound demonstrates approximately 100-fold greater affinity for the adenosine A1 receptor (A1AR) compared to its (+)-S-PIA enantiomer, establishing it as a highly selective A1AR agonist [1] [6]. The molecular basis for this stereoselectivity resides in the complementary fit of the (R)-1-methyl-2-phenylethyl moiety at the N6 position within the orthosteric binding pocket of the A1 receptor. This precise steric alignment facilitates optimal interactions with hydrophobic subpockets and specific hydrogen bonding networks within the receptor's transmembrane domains.

Comparative binding studies across adenosine receptor subtypes reveal (-)-R-PIA's exceptional selectivity profile. As demonstrated in Table 1, the compound exhibits nanomolar affinity for the A1 receptor (Ki = 1.17 nM in rat forebrain preparations), while showing significantly reduced affinity for the A2A subtype [1] [6] [9]. This selectivity ratio exceeds 100-fold when comparing A1 versus A2A receptor binding, making (-)-R-PIA an indispensable pharmacological tool for distinguishing A1-mediated responses. The stereochemical preference extends to species differences, with (-)-R-PIA showing higher affinity for human versus rat A3 receptors, highlighting subtle variations in receptor architecture across species [6].

Table 1: Binding Affinity Profile of (-)-R-PIA at Adenosine Receptor Subtypes

Receptor SubtypeSpeciesKi (nM)Selectivity Ratio (vs. A1)Experimental System
A1Rat1.17 ± 0.21.0 (reference)[3H]CHA binding in rat forebrain
A1Human0.63*-Recombinant receptor binding
A2ARat>1000>850Striatal membrane binding
A2AHuman290460Recombinant receptor binding
A3Rat4538Recombinant receptor binding
A3Human4571Recombinant receptor binding

*Data for N6-[(1S,2R)-2-phenyl-1-cyclopropyl]adenosine analog showing exceptional human A1 affinity [6]

The stereochemical orientation dramatically influences functional outcomes. Molecular modeling studies indicate that the (R)-configuration allows optimal positioning of the phenyl ring for π-π stacking interactions with aromatic residues (e.g., Phe171, Phe277) in the A1 receptor binding pocket. In contrast, the (S)-enantiomer experiences steric clashes that disrupt these critical interactions. This stereodiscrimination provides compelling evidence that adenosine receptors possess structurally asymmetric binding cavities exquisitely tuned to recognize specific three-dimensional configurations of their ligands [6] [10].

Allosteric Modulation of Adenylate Cyclase Activity via A1 Receptor Coupling

(-)-R-PIA serves as a prototypical agonist for studying adenosine A1 receptor-mediated inhibition of adenylate cyclase, a quintessential G protein-coupled receptor (GPCR) signaling pathway. Upon binding to A1AR, (-)-R-PIA induces a conformational change that facilitates receptor coupling to pertussis toxin-sensitive G proteins of the Gi/o family [2] [3]. This coupling triggers the exchange of GDP for GTP on the Gαi subunit, leading to dissociation of the Gαi-GTP complex from the Gβγ dimer. The liberated Gαi-GTP subunit then directly inhibits adenylate cyclase activity, reducing intracellular cAMP production.

The potency of (-)-R-PIA in inhibiting adenylate cyclase activity aligns with its binding affinity, exhibiting half-maximal inhibition (IC50) values in the low nanomolar range (1-5 nM) across various cellular systems [1] [3]. In GH3 pituitary tumor cells, (-)-R-PIA potently inhibits vasoactive intestinal peptide (VIP)-stimulated cAMP accumulation with an order of potency (N6-cyclopentyladenosine > R-PIA > 5'-N-ethylcarboxamidoadenosine) characteristic of A1 receptor involvement [3]. This inhibition is rapid, occurring within seconds of receptor activation, and is reversed by pretreatment with pertussis toxin, which ADP-ribosylates Gαi/o proteins and uncouples them from receptor activation.

Beyond simple cyclase inhibition, (-)-R-PIA demonstrates complex allosteric effects on adenylate cyclase regulation:

  • Synergistic Modulation: In cortical neurons, A1 receptor activation by (-)-R-PIA synergizes with metabotropic glutamate receptor 1 (mGlu1) signaling to enhance intracellular calcium mobilization and reduce NMDA-induced excitotoxicity. This represents receptor heteromer-mediated allosteric cross-talk [10].

  • Tonic Inhibition: Adenosine deaminase treatment increases basal and VIP-stimulated cAMP accumulation in GH3 cells, indicating that endogenous adenosine provides tonic A1 receptor-mediated inhibition of adenylate cyclase. (-)-R-PIA mimics and potentiates this inhibitory tone [3].

  • Pathway Integration: The inhibition of adenylate cyclase by (-)-R-PIA intersects with other signaling pathways. In GH3 cells, (-)-R-PIA inhibits thyrotropin-releasing hormone (TRH)-stimulated inositol phosphate production, suggesting crosstalk between cAMP and phosphoinositide signaling systems at a level upstream of adenylate cyclase and phospholipase C [3].

Table 2: Functional Effects of (-)-R-PIA on Adenylate Cyclase Activity

Cell/Tissue TypeStimulus(-)-R-PIA EffectPotency (EC50/IC50)G Protein Involvement
GH3 Pituitary CellsVIP-stimulated cAMPInhibition~10 nMPertussis toxin-sensitive
GH3 Pituitary CellsBasal cAMPInhibition~30 nMPertussis toxin-sensitive
Rat AdipocytesIsoproterenol-stimulated cAMPInhibition1-5 nMGi/o-mediated
Rat Forebrain MembranesForskolin-stimulated cAMPInhibition<10 nMGi/o-mediated
CHO-hA1 CellsForskolin-stimulated cAMPInhibition0.6 nMGi-specific

The allosteric modulation of adenylate cyclase by (-)-R-PIA-bound A1 receptor extends beyond simple inhibition. The duration of receptor activation influences downstream effectors through kinetic scaffolding, where prolonged receptor occupancy creates signaling complexes with distinct spatial-temporal activation profiles. This complex modulation underscores how (-)-R-PIA serves as a precise tool for dissecting the nuances of A1 receptor signaling.

Guanosine Nucleotide-Dependent Receptor Affinity Shifts and Signaling Dynamics

The binding characteristics and signaling dynamics of (-)-R-PIA are fundamentally regulated by guanosine nucleotides, providing critical insights into the molecular transitions during A1 receptor activation. In radioligand binding studies, GTP and its non-hydrolyzable analogs (e.g., Gpp(NH)p) significantly reduce the affinity of (-)-R-PIA for the A1 receptor, characteristic of agonist interactions with GPCRs coupled to Gi/o proteins [2] [7]. This nucleotide sensitivity serves as a key operational criterion for distinguishing agonist binding from antagonist binding, the latter being nucleotide-insensitive.

The molecular mechanism underlying this GTP shift involves:

  • Receptor-G Protein Complex Dissociation: High-affinity agonist binding occurs when the receptor is coupled to the G protein heterotrimer in its GDP-bound state. GTP binding to the Gα subunit induces conformational changes that reduce agonist affinity and promote complex dissociation.
  • Ternary Complex Transformation: The agonist-receptor-G protein ternary complex exhibits high affinity for agonists. GTP binding destabilizes this complex, converting receptors to a low-affinity state.
  • Magnesium Dependence: The GTP effect requires Mg2+ ions, which facilitate nucleotide binding and exchange. Omission of Mg2+ from binding buffers attenuates the GTP-induced affinity shift.

Quantitative analysis reveals that GTP shifts the Kd of (-)-R-PIA by 10-100 fold depending on the tissue preparation and G protein expression levels. In rat cerebellar membranes, (-)-R-PIA stimulates [35S]GTPγS binding (a direct measure of G protein activation) with an EC50 of 35 nM, demonstrating efficient coupling to G protein activation [7]. This nucleotide-dependent affinity shift has practical implications for experimental design. For instance, adenosine deaminase pretreatment of membranes reduces basal [35S]GTPγS binding by eliminating endogenous adenosine, thereby improving the signal-to-noise ratio for detecting (-)-R-PIA-stimulated G protein activation [7].

The receptor dynamics regulated by nucleotides extend to multiple signaling timeframes:

  • Acute Signaling (Seconds): (-)-R-PIA binding promotes rapid GDP/GTP exchange on Gαi, initiating the canonical inhibition of adenylate cyclase within seconds. This rapid response is measurable using [35S]GTPγS binding assays in membrane preparations.

  • Desensitization (Minutes-Hours): Prolonged exposure to (-)-R-PIA induces A1 receptor desensitization through multiple mechanisms:

  • G protein-coupled receptor kinase (GRK)-mediated phosphorylation
  • β-arrestin recruitment and receptor internalization
  • Downregulation of receptor expressionSodium ions play a regulatory role in this process, with specific sodium-aspartate interactions in the second transmembrane domain influencing desensitization kinetics [2].
  • Crosstalk Modulation: The nucleotide state influences receptor-receptor interactions. For example, the efficiency of A1-mGlu1 receptor crosstalk depends on the activation state of both receptors and their associated G proteins [10].

Table 3: Nucleotide Effects on (-)-R-PIA Receptor Interactions

ParameterHigh-Affinity State (G Protein-Coupled)Low-Affinity State (GTP-Bound)Functional Significance
Affinity for (-)-R-PIAKd ≈ 1 nMKd ≈ 50-100 nMDistinguishes agonist vs antagonist binding
Receptor ComplexTernary complex (Agonist-R-Gαβγ-GDP)Free receptor + Gα-GTPRepresents active signaling state
Stabilizing ConditionsLow GDP/GTP; Mg2+ presentExcess GTP/GDP; Na+ presentExperimental detection conditions
[35S]GTPγS BindingNot applicableStimulated (EC50 = 35 nM)Direct measure of G protein activation
Adenylate Cyclase RegulationPrecedes inhibitionAccompanies inhibitionKinetics of signal transduction

The guanosine nucleotide-dependent shifts in (-)-R-PIA binding affinity provide a dynamic regulatory mechanism that allows cells to fine-tune their responsiveness to adenosine. This nucleotide sensitivity represents a fundamental property of A1 receptor signaling that extends to all adenosine receptor agonists but is particularly well-characterized with (-)-R-PIA due to its high selectivity and potency. These nucleotide effects illustrate the conformational plasticity of the A1 receptor and its ability to transition between distinct functional states in response to both orthosteric ligands and intracellular signaling components [2] [6] [7].

Properties

Product Name

(-)-N6-Phenylisopropyl adenosine

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15?,16+,19-/m1/s1

InChI Key

RIRGCFBBHQEQQH-SLJLXLFXSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.